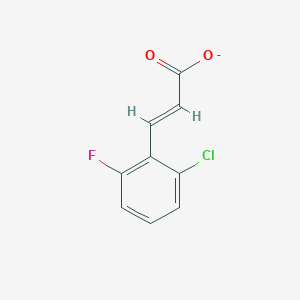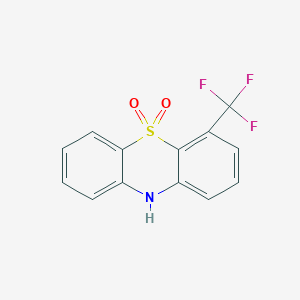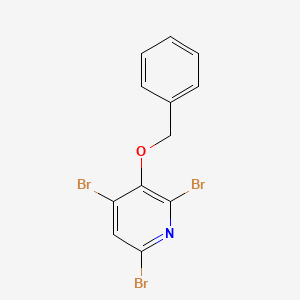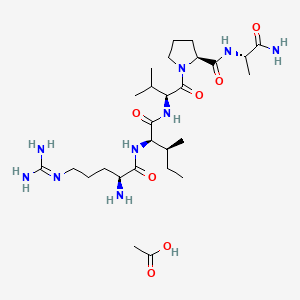![molecular formula C12H8O B14757053 Naphtho[2,3-c]furan CAS No. 268-51-9](/img/structure/B14757053.png)
Naphtho[2,3-c]furan
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Naphtho[2,3-c]furan is a heterocyclic aromatic compound that consists of a naphthalene ring fused to a furan ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Naphtho[2,3-c]furan can be synthesized through several methods. One common approach involves the generation of this compound from 3-(hydroxymethyl)-2-naphthaldehyde, which is then trapped in Diels–Alder reactions with maleic anhydride . Another method involves the gold(I)-catalyzed construction of this compound-1(3-H)-ones from propargylic ynoates . This reaction tolerates a range of substituents and exhibits moderate to good efficiency.
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the use of catalytic processes, such as gold(I)-catalyzed reactions, suggests potential scalability for industrial applications.
Análisis De Reacciones Químicas
Types of Reactions
Naphtho[2,3-c]furan undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form this compound-4,9-diones.
Reduction: Reduction reactions can modify the furan ring, leading to partially hydrogenated derivatives.
Substitution: Electrophilic substitution reactions can introduce various functional groups into the this compound structure.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogenation reactions often use palladium on carbon (Pd/C) as a catalyst.
Substitution: Electrophilic substitution reactions typically use reagents such as halogens and nitrating agents.
Major Products Formed
Oxidation: This compound-4,9-diones.
Reduction: Partially hydrogenated naphtho[2,3-c]furans.
Substitution: Various substituted naphtho[2,3-c]furans depending on the reagents used.
Aplicaciones Científicas De Investigación
Naphtho[2,3-c]furan has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a fluorescent probe for detecting biogenic amines.
Medicine: Explored for its potential antibacterial and anticancer properties.
Industry: Utilized in the development of materials with unique electronic and photophysical properties.
Mecanismo De Acción
The mechanism by which naphtho[2,3-c]furan exerts its effects varies depending on its application. In biological systems, it may interact with specific molecular targets, such as enzymes or receptors, leading to changes in cellular processes. For example, its antibacterial activity may involve the inhibition of bacterial enzymes or disruption of cell membranes .
Comparación Con Compuestos Similares
Naphtho[2,3-c]furan can be compared with other similar compounds, such as:
Naphtho[1,2-c]furan: Another isomer with a different fusion pattern of the naphthalene and furan rings.
Dibenzo[b,d]furan: A related compound with two benzene rings fused to a furan ring.
Naphtho[2,3-b]furan: Similar in structure but with a different position of the furan ring fusion.
Uniqueness
This compound is unique due to its specific fusion pattern, which imparts distinct electronic and photophysical properties. This uniqueness makes it valuable for applications in materials science and medicinal chemistry.
Propiedades
Número CAS |
268-51-9 |
|---|---|
Fórmula molecular |
C12H8O |
Peso molecular |
168.19 g/mol |
Nombre IUPAC |
benzo[f][2]benzofuran |
InChI |
InChI=1S/C12H8O/c1-2-4-10-6-12-8-13-7-11(12)5-9(10)3-1/h1-8H |
Clave InChI |
JAEQZGPBXPNVKU-UHFFFAOYSA-N |
SMILES canónico |
C1=CC2=CC3=COC=C3C=C2C=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![10,16-bis(diphenylphosphanyl)-N,N-diethyl-12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-amine](/img/structure/B14756978.png)
![1h-Cyclopenta[b]quinoxaline](/img/structure/B14756985.png)



![Acetic acid;[4-(10-hydroxy-3-methylanthracen-9-yl)phenyl] acetate](/img/structure/B14757013.png)






![2-[(2Z)-2-[[20-[(Z)-[1-(dicyanomethylidene)-3-oxoinden-2-ylidene]methyl]-12,12,24,24-tetrakis(4-hexylphenyl)-5,9,17,21-tetrathiaheptacyclo[13.9.0.03,13.04,11.06,10.016,23.018,22]tetracosa-1(15),2,4(11),6(10),7,13,16(23),18(22),19-nonaen-8-yl]methylidene]-3-oxoinden-1-ylidene]propanedinitrile](/img/structure/B14757063.png)
